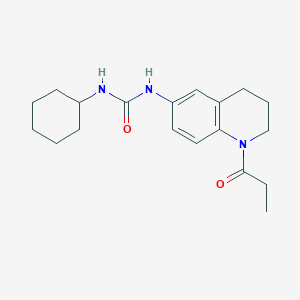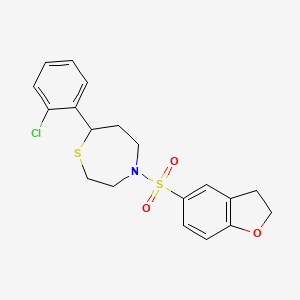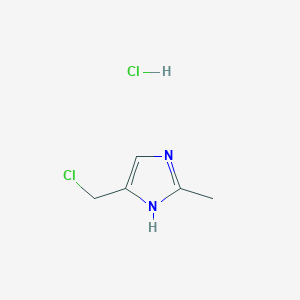![molecular formula C17H12BrClN4O2 B2609242 5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide CAS No. 1356648-99-1](/img/structure/B2609242.png)
5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BCP, and it is a pyridine derivative that has been synthesized using specific methods. In
作用機序
The mechanism of action of BCP is not fully understood, but studies have suggested that it may act as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been linked to various diseases, including cancer and neurodegenerative diseases. BCP may also modulate the activity of ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
BCP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. BCP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
BCP has several advantages for lab experiments, including its high potency and selectivity. BCP is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, BCP has some limitations, including its poor solubility in aqueous solutions, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of BCP. One potential direction is the development of BCP-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the exploration of the mechanism of action of BCP, which may provide insights into the regulation of cell signaling and neurotransmitter release. Additionally, further studies are needed to investigate the potential side effects of BCP and its interactions with other compounds.
Conclusion
In conclusion, BCP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BCP involves a complex process that requires specialized equipment and skilled personnel. BCP has been extensively studied for its potential applications in cancer research, neuroscience, and drug discovery. The mechanism of action of BCP is not fully understood, but studies have suggested that it may act as a kinase inhibitor. BCP has several advantages for lab experiments, including its high potency and selectivity, but it also has some limitations, including its poor solubility in aqueous solutions. There are several future directions for the study of BCP, including the development of BCP-based drugs and the exploration of its mechanism of action.
合成法
The synthesis of BCP involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 2-chloro-5-bromo-3-nitropyridine, which is then reacted with 2-methyl-4-(pyrimidin-2-yloxy)aniline to form 5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide. The synthesis of BCP is a complex process that requires specialized equipment and skilled personnel.
科学的研究の応用
BCP has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, BCP has been shown to inhibit the growth of cancer cells in vitro and in vivo. BCP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, BCP has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
5-bromo-2-chloro-N-(2-methyl-4-pyrimidin-2-yloxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4O2/c1-10-7-12(25-17-20-5-2-6-21-17)3-4-14(10)23-16(24)13-8-11(18)9-22-15(13)19/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHOFDLXXMFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC=N2)NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2609159.png)
![N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide](/img/structure/B2609161.png)

![4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2609165.png)

![2-[(1-benzoylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609167.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide](/img/structure/B2609170.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2609172.png)
![methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B2609173.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)

![6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B2609182.png)